Cyclopropyl azide

Descripción general

Descripción

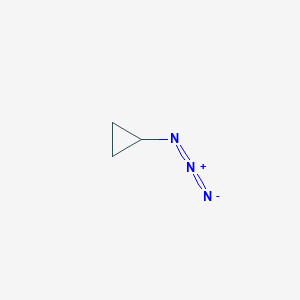

Cyclopropyl azide is an organic compound with the molecular formula C₃H₅N₃. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its high reactivity and is used in various chemical synthesis processes due to its ability to undergo a range of chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopropyl azide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide. This method typically requires careful control of temperature and pH to ensure the successful formation of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to maintain precise control over reaction conditions. This method enhances safety and efficiency, given the compound’s high reactivity and potential explosiveness.

Análisis De Reacciones Químicas

Cycloaddition Reactions

Cyclopropyl azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms 1,2,3-triazoles with high regioselectivity under mild conditions . For example:

textThis compound + Terminal alkyne → 1,2,3-Triazole derivative

Key Features :

-

Catalyst : Cu(I) complexes (e.g., CuBr).

-

Conditions : Room temperature, aqueous or organic solvents.

-

Applications : Bioconjugation, polymer chemistry, and drug discovery .

Strain-promoted azide-alkyne cycloaddition (SPAAC) is also feasible with strained cyclooctynes. Studies show that cyclopropane-fused dibenzocyclooctynes (e.g., DMBO) exhibit enhanced reactivity toward azides due to reduced steric hindrance .

Thermal Rearrangement: Curtius Reaction

Cyclopropyl acyl azides undergo Curtius rearrangement to form isocyanates. For example, cycloprop-1-enoyl azide rearranges to isocyanate at room temperature, while its cyclopropane analog requires elevated temperatures .

Mechanism :

-

Thermal decomposition of acyl azide releases nitrogen gas.

-

Migration of the cyclopropyl group forms a nitrene intermediate.

-

Rearrangement yields isocyanate.

Kinetic Data :

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| Cyclopropenoyl azide | 26.3 | -8.2 |

| Cyclopropanoyl azide | 27.8 | -7.5 |

Data derived from CCSD(T)/6-311+G(d,p) calculations .

Substitution Reactions

This compound participates in nucleophilic substitution (SN2) reactions, where the azide group is replaced by nucleophiles. For instance:

textThis compound + Nu⁻ → Cyclopropyl-Nu + N₃⁻

Common Reagents :

-

Nucleophiles : Thiols, amines, or alkoxides in polar aprotic solvents.

Solvolytic Ring-Opening Reactions

Conjugated cyclopropyl aziridines undergo solvolysis with simultaneous ring opening. For example, N-tosylaziridine 4 reacts in methanol/water to yield products via delocalized transition states :

Key Findings :

-

Rate Acceleration : Conjugated systems (e.g., 4 ) react 100x faster than non-conjugated analogs (e.g., 8 ) .

-

Mechanism : Dual ring opening facilitated by charge delocalization.

Reduction Reactions

This compound can be reduced to cyclopropylamine using:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol.

-

Lithium Aluminum Hydride (LiAlH4) : In anhydrous ether.

Product : Cyclopropylamine (C₃H₇N), a versatile building block in organic synthesis.

Comparative Reactivity in Cycloadditions

| Reaction Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Steric Sensitivity |

|---|---|---|

| Primary Azide (pAz) | 50–300 | Low |

| Tertiary Azide (tAz) | 5–30 | High |

DMBO (cyclopropane-fused cyclooctyne) shows 10x higher reactivity with tAz than conventional cyclooctynes .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclopropyl azide serves as a key building block in organic synthesis, particularly in the formation of heterocycles such as triazoles through click chemistry. This reaction is highly efficient and specific, allowing for the rapid assembly of complex molecules from simpler precursors.

Key Reactions:

- Click Chemistry: this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding triazole derivatives with applications in drug design and material science.

- Nucleophilic Substitution: The azide group can be replaced by various nucleophiles, expanding the scope of synthetic transformations.

| Reaction Type | Description | Major Products |

|---|---|---|

| Click Chemistry | CuAAC with alkynes | Triazoles |

| Nucleophilic Substitution | Replacement of azide with nucleophiles | Diverse derivatives |

| Reduction | Conversion to cyclopropylamine | Cyclopropylamine |

Bioconjugation Techniques

In biological research, this compound is utilized for labeling biomolecules. The reactive azide group enables covalent bonding with various biomolecules, facilitating the tracking and imaging of proteins within cellular environments.

Applications:

- Protein Labeling: this compound allows for selective labeling of proteins, aiding in studies of protein function and localization.

- Cell Signaling Studies: By modifying signaling molecules, researchers can investigate the effects on cellular pathways and gene expression.

Medicinal Chemistry

This compound has garnered attention in drug discovery due to its potential to synthesize pharmacologically active compounds. Its ability to form stable triazole rings enhances the metabolic stability of drug candidates.

Examples:

- Synthesis of triazole-containing pharmaceuticals has shown promise in treating various diseases, including cancer and infectious diseases.

- Investigations into this compound derivatives have led to the development of novel inhibitors for specific biological targets.

Industrial Applications

In the chemical industry, this compound is employed in producing specialty chemicals and advanced materials. Its unique properties facilitate the creation of polymers with tailored functionalities.

Uses:

- Development of high-performance materials with applications in coatings and adhesives.

- Synthesis of specialty chemicals that require specific structural characteristics for performance.

Case Studies

-

Curtius Rearrangement Studies :

Research has demonstrated that cyclopropyl azides undergo Curtius rearrangement efficiently, producing isocyanates that serve as intermediates in synthesizing bioactive compounds. This reaction has been exploited for large-scale syntheses, such as oseltamivir (Tamiflu) . -

Synthesis of Heterocycles :

A study reported using this compound in synthesizing various heterocycles through innovative reaction pathways involving cascade reactions . These methodologies enhance the efficiency and yield of complex molecule synthesis. -

Bioorthogonal Chemistry :

Cyclopropyl azides are pivotal in bioorthogonal reactions, allowing researchers to visualize cellular processes without interfering with normal biological functions . This application is crucial for developing targeted therapies and understanding disease mechanisms.

Mecanismo De Acción

The mechanism of action of cyclopropyl azide involves its high reactivity due to the presence of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. This reaction is highly efficient and selective, making it valuable in synthetic chemistry. The azide group can also undergo reduction to form primary amines, releasing nitrogen gas in the process.

Comparación Con Compuestos Similares

Phenyl Azide: Used in the synthesis of aromatic triazoles.

Benzyl Azide:

Cyclopropyl azide stands out due to its unique ring strain and reactivity, making it a valuable compound in various chemical and biological applications.

Actividad Biológica

Cyclopropyl azide is a compound that has garnered interest for its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is an azide derivative featuring a three-membered cyclopropyl ring. The presence of the azide functional group (-N₃) is known to impart significant reactivity, making this compound a valuable intermediate in organic synthesis. The synthesis typically involves the reaction of cyclopropyl halides with sodium azide, resulting in the formation of the azide compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity: Cyclopropyl azides have demonstrated potential as antimicrobial agents. Studies indicate that they can inhibit the growth of various bacterial strains, likely due to their ability to disrupt cellular processes through covalent modification of proteins.

- Antitumor Properties: Research has shown that cyclopropyl azides exhibit cytotoxic effects against cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.

- Enzyme Inhibition: Cyclopropyl azides can act as inhibitors for certain enzymes. For instance, they have been studied for their effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

The mechanisms underlying the biological activities of this compound are complex and involve several pathways:

- Covalent Modification: The azide group can undergo various reactions, including nucleophilic attack and rearrangement, leading to the formation of reactive intermediates that can modify target proteins.

- Reactive Oxygen Species (ROS) Generation: Cyclopropyl azides may induce oxidative stress in cells, contributing to their antimicrobial and antitumor effects.

- Disruption of Cellular Signaling: By modifying key signaling proteins, cyclopropyl azides can alter cellular responses, impacting processes such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in Chemical Reviews explored the synthesis and characterization of various azides, including this compound, detailing their biological properties and potential therapeutic applications .

- Research conducted by Hadad et al. investigated the Curtius rearrangement of cyclopropyl azides, revealing insights into their reactivity and potential applications in drug development .

- A recent study demonstrated that cyclopropyl azides exhibit significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

azidocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-5-3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJCDQBFQWMLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316468 | |

| Record name | Azidocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-65-4 | |

| Record name | Azidocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when you heat up cyclopropyl azide?

A1: Heating this compound leads to its thermal decomposition, releasing nitrogen gas. This decomposition mainly results in the formation of 2-(alkylthio)azetines through a ring enlargement process. [, , ] The mechanism likely involves a cyclopropylnitrene intermediate. [] Interestingly, the presence of a double bond in the alkylthio group can alter the reaction pathway, leading to spirocyclic products instead. []

Q2: How does the stereochemistry of a substituted this compound affect its thermal decomposition?

A2: Studies using trans-3-deuterio-2-phenylthis compound demonstrate that the formation of styrene during thermal decomposition occurs through a stereospecific cis pathway. [, ] This high degree of stereospecificity suggests a concerted mechanism for this transformation.

Q3: Can this compound undergo reactions without ring opening?

A3: Yes, this compound can participate in nucleophilic substitution reactions (SN2) with inversion of configuration at the cyclopropyl carbon. [] For instance, reacting cyclopropyl trifluoromethanesulfonate with a nucleophile like tributylhexadecylphosphonium azide yields this compound with the nucleophile replacing the leaving group. [] This reaction demonstrates that SN2 reactions can occur on the cyclopropane ring, albeit with inversion.

Q4: How does photolysis compare to thermolysis in the case of cyclopropyl azides?

A4: Photolysis of 1-(alkylthio)cyclopropyl azides at 300 nm differs significantly from thermolysis. While heat promotes ring expansion, photolysis leads exclusively to fragmentation products: thiocyanate and the corresponding alkene. [, ] This difference highlights how energy input (heat vs. light) can dramatically alter the reaction pathway of cyclopropyl azides.

Q5: Can cyclopropyl azides be synthesized stereoselectively?

A5: Yes, stereoselective synthesis of cyclopropyl azides can be achieved. Research indicates that adding mercuric azide to cyclopropenes offers a route to synthesize cyclopropyl azides with controlled stereochemistry. [] This method allows for the preparation of specific isomers, which is crucial for investigating the impact of stereochemistry on reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.